molecular formula C10H16O5 B020480 2,5-Bishydroxymethyl tetrahydrofuran diacetate CAS No. 6973-62-2

2,5-Bishydroxymethyl tetrahydrofuran diacetate

Cat. No.: B020480
CAS No.: 6973-62-2
M. Wt: 216.23 g/mol
InChI Key: PXKOWWAMUSQKRL-UHFFFAOYSA-N
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Description

2,5-Bishydroxymethyl tetrahydrofuran diacetate, also known as this compound, is a useful research compound. Its molecular formula is C10H16O5 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40742. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural Analysis : The compound 2,5-bis(4-methylphenylsulfonyloxy-methyl)oxolane-3,4-diyl diacetate, closely related to the query compound, was studied for its structural characteristics, revealing a perfect twist 3(4)T conformation in the solid state (Shalaby et al., 1995).

  • Synthesis of Stereoisomers : A study described the synthesis of six 2,5-disubstituted adjacent bis(tetrahydrofuran) stereoisomers, which included the chemical structure . These stereoisomers are found in biologically active annonaceous acetogenin natural products (Wysocki et al., 2006).

  • Biomass-Derived Chemicals : Research highlighted the conversion of biomass-derived furanic compounds with hydrogen, which involves hydrogenation reactions producing products like 2,5-bis(hydroxymethyl)furan or 2,5-bis(hydroxymethyl)tetrahydrofuran (Nakagawa et al., 2013).

  • Natural Product Extraction : 2,5-Bis(hydroxymethyl)furan monoacetate and 2,5-bis(hydroxymethyl)furan diacetate were isolated as new natural products from an ethyl acetate extract of terrestrial Streptomyces sp. (Fotso et al., 2008).

  • Renewable Building Blocks in Organic Synthesis : The compound was efficiently desymmetrised to give either enantiomer of the corresponding monobutyrate in high ee, indicating its potential as a renewable building block in organic synthesis (Moni et al., 2020).

  • Polyester Synthesis : It was enzymatically polymerized with various diacid ethyl esters, yielding a series of novel biobased furan polyesters, demonstrating its utility in polyester synthesis (Jiang et al., 2014).

  • Chemical Synthesis of Complex Structures : Its derivatives were used in the synthesis of complex structures like cis-2,5-disubstituted tetrahydrofurans and adjacent bis-tetrahydrofuran cores of annonaceous acetogenins (Fujioka et al., 2012).

Safety and Hazards

2,5-Bishydroxymethyl tetrahydrofuran is a strong irritant to tissue . It is recommended to avoid breathing its mist, gas or vapours, and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While the future directions of 2,5-Bishydroxymethyl tetrahydrofuran diacetate are not explicitly mentioned in the search results, the field of bio-based diols and furanics is a promising area of research .

Mechanism of Action

Target of Action

The primary target of 2,5-Bishydroxymethyl Tetrahydrofuran Diacetate is the conversion of biomass into a spectrum of marketable products and fuels . It is a key molecule derived from biomass characterized by remarkable potential as a platform chemical .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The hydrogenation of 5-Hydroxymethylfurfural (HMF) in ethanol can be selectively addressed towards 2,5-bis(hydroxymethyl)furan (BHMF) or 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF) by properly tuning the reaction conditions . This interaction results in the highest yields of 80 and 93 mol%, respectively .

Biochemical Pathways

The affected biochemical pathway involves the conversion of 5-Hydroxymethylfurfural (HMF) into 2,5-bis(hydroxymethyl)furan (BHMF) via selective hydrogenation of the carbonyl group on HMF . This process is part of the larger biorefinery process where biomass is converted into a spectrum of marketable products and fuels .

Pharmacokinetics

It is known to be soluble in dichloromethane and ethyl acetate , which may impact its bioavailability.

Result of Action

The result of the compound’s action is the production of 2,5-bis(hydroxymethyl)furan (BHMF) or 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), depending on the reaction conditions .

Action Environment

The action of this compound is influenced by environmental factors such as reaction conditions and the presence of a catalyst. For instance, the hydrogenation of HMF in ethanol can be selectively addressed towards BHMF or BHMTHF by properly tuning the reaction conditions in the presence of the same commercial catalyst (Ru/C) .

Biochemical Analysis

Biochemical Properties

2,5-Bishydroxymethyl Tetrahydrofuran Diacetate is a significant biomass-derived platform chemical . It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it is produced with high selectivity through the selective hydrogenation of 5-hydroxymethylfurfural . This process involves complex interactions with catalysts such as platinum loaded onto a graphene-like shell .

Cellular Effects

It is known that this compound plays a crucial role in the development of biodegradable materials from biomass , which suggests that it may influence cell function and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, in the selective hydrogenation of 5-hydroxymethylfurfural, it interacts with a catalyst consisting of platinum loaded onto a graphene-like shell . This interaction leads to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

It is known that this compound is a key component in the development of biodegradable materials from biomass , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Given its role in the development of biodegradable materials from biomass , it is likely that it may have threshold effects and potentially toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is produced through the selective hydrogenation of 5-hydroxymethylfurfural , a process that involves various enzymes and cofactors. This process may also affect metabolic flux or metabolite levels.

Transport and Distribution

Given its role in the development of biodegradable materials from biomass , it is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation.

Subcellular Localization

Given its role in the development of biodegradable materials from biomass , it may be directed to specific compartments or organelles by targeting signals or post-translational modifications.

Properties

IUPAC Name

[5-(acetyloxymethyl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-7(11)13-5-9-3-4-10(15-9)6-14-8(2)12/h9-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKOWWAMUSQKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CCC(O1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285157
Record name 1,6-di-o-acetyl-2,5-anhydro-3,4-dideoxyhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6973-62-2
Record name NSC40742
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40742
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-di-o-acetyl-2,5-anhydro-3,4-dideoxyhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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